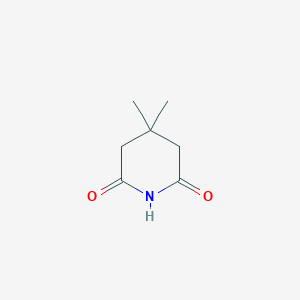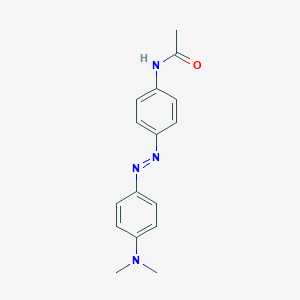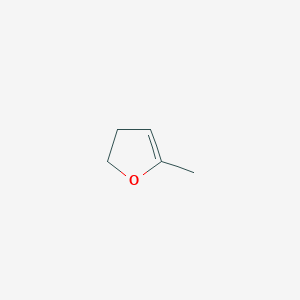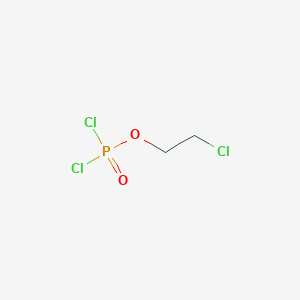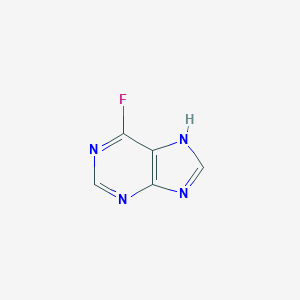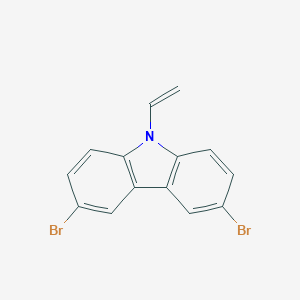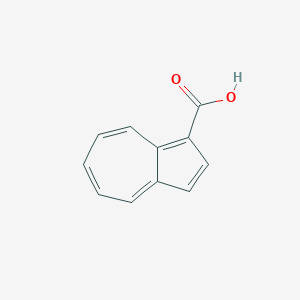![molecular formula C14H14FN3O2 B074412 4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one CAS No. 1513-11-7](/img/structure/B74412.png)
4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one, also known as FMHM, is a pyridinone derivative that has been synthesized and studied for its potential use as a therapeutic agent. This compound has shown promising results in scientific research applications, particularly in the field of cancer treatment.
Mecanismo De Acción
The mechanism of action of 4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. 4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one has been shown to inhibit the activity of AKT and ERK, which are two important signaling pathways that are frequently dysregulated in cancer cells.
Efectos Bioquímicos Y Fisiológicos
4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one has been shown to have several biochemical and physiological effects in cancer cells. In addition to inducing apoptosis, 4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one can also inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. 4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one has also been shown to increase the production of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be effective in inhibiting the growth of various cancer cell lines. However, 4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one also has some limitations. It has low solubility in water, which can make it difficult to work with in certain experiments. Additionally, more research is needed to fully understand the mechanism of action of 4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one and its potential side effects.
Direcciones Futuras
There are several future directions for research on 4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one. One potential area of study is the development of more efficient synthesis methods for 4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one, which could improve its yield and purity. Another area of study is the optimization of 4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one as a therapeutic agent, including the development of more water-soluble derivatives and the evaluation of its efficacy in animal models. Additionally, more research is needed to fully understand the mechanism of action of 4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one and its potential side effects, which could provide valuable insights for the development of new cancer therapies.
Métodos De Síntesis
The synthesis of 4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorobenzaldehyde hydrazone. This intermediate is then reacted with 2-methyl-3-hydroxypyridine-5-carboxaldehyde to form 4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one. The yield of this reaction is around 60-70%, and the purity of the final product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one has been studied extensively for its potential use as an anticancer agent. In vitro studies have shown that 4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one can inhibit the growth and proliferation of various cancer cell lines, including lung, breast, and colon cancer cells. 4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
Número CAS |
1513-11-7 |
|---|---|
Nombre del producto |
4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one |
Fórmula molecular |
C14H14FN3O2 |
Peso molecular |
275.28 g/mol |
Nombre IUPAC |
4-[(E)-[(4-fluorophenyl)hydrazinylidene]methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol |
InChI |
InChI=1S/C14H14FN3O2/c1-9-14(20)13(10(8-19)6-16-9)7-17-18-12-4-2-11(15)3-5-12/h2-7,18-20H,8H2,1H3/b17-7+ |
Clave InChI |
JYGCCUJNMKRHCC-UHFFFAOYSA-N |
SMILES isomérico |
CC1=NC=C(C(=CNNC2=CC=C(C=C2)F)C1=O)CO |
SMILES |
CC1=NC=C(C(=C1O)C=NNC2=CC=C(C=C2)F)CO |
SMILES canónico |
CC1=NC=C(C(=CNNC2=CC=C(C=C2)F)C1=O)CO |
Sinónimos |
4-[[2-(4-fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-meth yl-pyridin-3-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



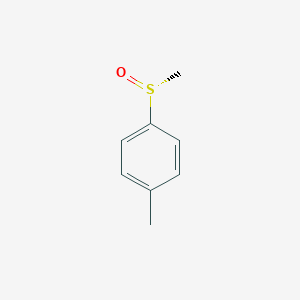
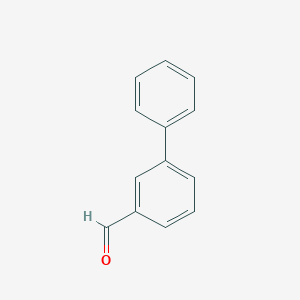
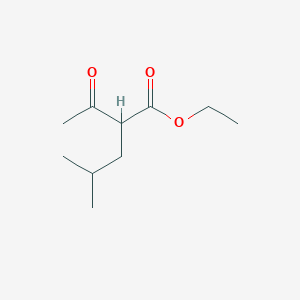
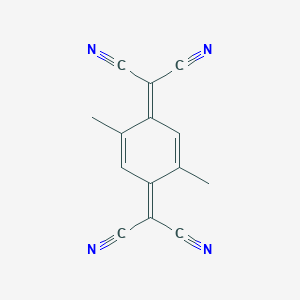
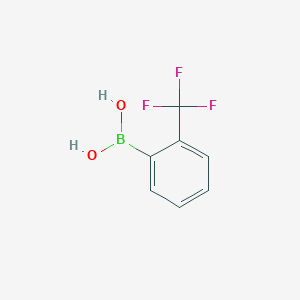
![7-Bromobenzo[b]thiophene](/img/structure/B74336.png)
